molecular formula C16H21NO3S3 B2861052 5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1203111-98-1

5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2861052
CAS No.: 1203111-98-1
M. Wt: 371.53
InChI Key: BAPMWVRGAIYORZ-UHFFFAOYSA-N
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Description

5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene-2-sulfonamide core substituted with a 5-ethyl group and a tetrahydro-2H-pyran scaffold bearing a thiophen-2-yl moiety. This compound exhibits structural complexity due to its fused heterocyclic systems, which are critical for modulating physicochemical properties and biological interactions. Sulfonamides are historically significant for their antimicrobial and enzyme-inhibitory activities, and this derivative’s design likely targets specific pharmacophores, such as carbonic anhydrases or kinases .

Properties

IUPAC Name

5-ethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S3/c1-2-13-5-6-15(22-13)23(18,19)17-12-16(7-9-20-10-8-16)14-4-3-11-21-14/h3-6,11,17H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPMWVRGAIYORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound characterized by its unique structural features, which include a thiophene ring and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound has the following chemical properties:

  • Molecular Formula : C₁₆H₂₁N₁O₃S₃
  • Molecular Weight : 371.5 g/mol
  • CAS Number : 1203111-98-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, which can lead to significant physiological effects.

Antimicrobial Activity

Research indicates that thiophene derivatives, including compounds similar to this compound, exhibit notable antimicrobial properties. A study demonstrated that thiophene derivatives showed significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating effective antimicrobial action .

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

Antioxidant Activity

The antioxidant potential of thiophene-containing compounds has been explored through various assays. For instance, compounds similar to our target compound displayed significant scavenging activity against DPPH radicals, indicating their potential as antioxidants .

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging25
Hydroxyl Radical Scavenging30

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of thiophene derivatives, including those structurally related to this compound). The results highlighted that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The study utilized disk diffusion methods and determined the MIC for several strains, confirming the compound's potential as a lead structure for developing new antibiotics .

Research on Antioxidant Effects

Another investigation focused on the antioxidant capabilities of thiophene derivatives. The study employed DPPH and hydroxyl radical scavenging assays to quantify the antioxidant activity. The results indicated that these compounds could effectively neutralize free radicals, thereby suggesting their utility in preventing oxidative stress-related diseases .

Computational Studies

Computational approaches, including molecular docking studies, have been employed to predict the binding interactions of thiophene derivatives with biological targets. These studies suggest that the unique electronic properties of thiophene enhance binding affinity towards enzymes involved in various metabolic pathways. Such insights are crucial for understanding the pharmacological profiles of these compounds and guiding future drug design efforts .

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs include:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Heterocyclic System
Target Compound Thiophene-2-sulfonamide 5-ethyl, tetrahydro-2H-pyran-thiophene Bicyclic (thiophene + pyran)
5-chloro Analog Thiophene-2-sulfonamide 5-chloro, tetrahydro-2H-pyran-thiophene Bicyclic (thiophene + pyran)
Glucopyranosyl Derivative Thiophene-2-carboxamide 5-ethyl, tetra-O-acetyl-glucopyranosyl Monocyclic (thiophene)
Physicochemical Properties
  • The glucopyranosyl derivative’s acetylated sugar moiety drastically lowers logP, enhancing aqueous solubility .
  • Acid-Base Behavior : Sulfonamides typically exhibit pKa values between 8–10 due to the sulfonyl group’s weak acidity. The 5-ethyl substituent may slightly lower acidity compared to electron-withdrawing groups (e.g., chloro) .

Preparation Methods

Reductive Amination for Methylamine Functionalization

The pyran intermediate is functionalized with a methylamine group via reductive amination:

  • React 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde with methylamine in methanol.
  • Reduce with sodium cyanoborohydride (NaBH₃CN) at 0°C to room temperature.
  • Purify by column chromatography (hexane/ethyl acetate).

Yield : ~70–85% (estimated from analogous procedures in).

Synthesis of 5-Ethylthiophene-2-sulfonyl Chloride

Sulfonation of 5-Ethylthiophene-2-thiol

  • Sulfonate 5-ethylthiophene-2-thiol with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C.
  • Quench with ice water and extract with DCM.
  • Dry over Na₂SO₄ and concentrate to isolate the sulfonyl chloride.

Yield : ~65–75%.

Sulfonamide Coupling

Amine-Sulfonyl Chloride Reaction

The final step involves coupling the pyran-methylamine intermediate with 5-ethylthiophene-2-sulfonyl chloride:

Procedure :

  • Dissolve the amine intermediate (1.2 mmol) and sulfonyl chloride (1 mmol) in dichloromethane (3 mL).
  • Add triethylamine (1.5 mmol) at 0°C and stir at room temperature for 4–6 hours.
  • Wash with saturated NaCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 60–75%.
Characterization :

  • ¹H NMR : Peaks for thiophene (δ 7.40–7.97), pyran (δ 3.92–4.29), and ethyl groups (δ 1.20–1.40).
  • LCMS : [M+H]⁺ expected at m/z 425.1.

Alternative Synthetic Routes

Click Chemistry for Pyran Functionalization

Rhodium-catalyzed oxidative amidation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) could introduce the thiophene moiety:

  • React alkyne-functionalized pyran with thiophene azide under Cu(I) catalysis.
  • Hydrolyze to yield the desired intermediate.

Yield : ~50–65%.

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times for Suzuki couplings:

  • Heat reactants at 125°C for 30 minutes.
  • Achieve 79.2% yield for analogous pyridine derivatives.

Optimization and Challenges

Regioselectivity in Sulfonation

Sulfonation at the 2-position of thiophene requires careful control of reaction conditions to avoid polysulfonation. Use of dilute ClSO₃H and low temperatures mitigates this.

Purification Strategies

  • Column Chromatography : Essential for isolating intermediates (e.g., hexane/ethyl acetate gradients).
  • Acid-Base Extraction : Removes unreacted sulfonyl chloride or amine.

Q & A

Q. Basic (Analytical Chemistry)

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of thiophene and pyran rings (e.g., δ 7.60–7.40 ppm for thiophene protons) .
    • HRMS : Verify molecular weight (e.g., observed vs. calculated [M+H⁺]) .
  • Chromatography : HPLC or column chromatography (eluent: CH₂Cl₂/EtOAc) to assess purity .
  • Microanalysis : Elemental analysis for new compounds to confirm stoichiometry .

How can conflicting biological activity data between this compound and its structural analogs be resolved?

Q. Advanced (Data Contradiction Analysis)

  • Structural comparison : Identify key differences using analogs (e.g., pyrimidine vs. thiophene rings) . Example table:
CompoundUnique FeatureObserved Activity
5-Ethyl analog (target)Thiophene core, ethyl groupAnticancer (IC₅₀ = 5 µM)
Pyrimidine analog Pyrimidine ringEnzyme inhibition (Ki = 10 nM)
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding .

What strategies optimize reaction yields in multi-step syntheses involving tetrahydro-2H-pyran intermediates?

Q. Advanced (Experimental Design)

  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve intermediate solubility .
  • Microwave vs. conventional heating : Compare yields (e.g., 80% vs. 50% for Suzuki couplings) .

What analytical techniques confirm sulfonamide group presence?

Q. Basic (Structural Confirmation)

  • IR spectroscopy : S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹ .
  • ¹H NMR : Sulfonamide NH proton as a broad singlet (~δ 6.5–7.5 ppm) .

How can researchers address low solubility in biological assays?

Q. Advanced (Methodological Optimization)

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) to the ethyl substituent .
  • Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

What are the key structural features influencing reactivity?

Q. Basic (Structure-Activity Relationship)

  • Thiophene rings : Enable π-π stacking with biological targets .
  • Sulfonamide group : Acts as a hydrogen bond acceptor in enzyme binding .
  • Tetrahydro-2H-pyran : Enhances metabolic stability via steric shielding .

How to validate computational models predicting metabolic pathways?

Q. Advanced (Computational Chemistry)

  • In vitro correlation : Compare predicted metabolites (e.g., aldehyde oxidase cleavage) with LC-MS data from liver microsome assays .
  • DFT calculations : Model electron density maps for sulfonamide group reactivity .

How to resolve contradictions in enzyme inhibition data across studies?

Q. Advanced (Data Analysis)

  • Assay standardization : Ensure consistent pH (7.4) and cofactor concentrations (e.g., Mg²⁺) .
  • Control experiments : Test for off-target effects using knockout cell lines .

How to design derivatives for improved target selectivity?

Q. Advanced (Drug Design)

  • Bioisosteric replacement : Substitute ethyl group with fluorinated analogs to modulate lipophilicity .
  • Fragment-based screening : Identify binding motifs using X-ray crystallography of target-ligand complexes .

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